N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features an indole moiety linked to a biphenyl structure via a thioether and an amide bond.
Scientific Research Applications
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Potential use in the development of antiviral drugs and other pharmaceuticals.
Future Directions
The future directions for the study of “N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide” could include further investigation of its potential applications in medicinal chemistry, particularly in the context of viral infections such as SARS-CoV-2 . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where aryl hydrazines react with ketones under acidic conditions to form the indole core . The thioether linkage is then introduced via a nucleophilic substitution reaction, where the indole thiol reacts with an appropriate electrophile. The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative of biphenyl with the amine group of the indole derivative under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Mechanism of Action
The mechanism of action of N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as viral RNA-dependent RNA polymerase (RdRp). By binding to the active site of RdRp, the compound inhibits the enzyme’s activity, thereby preventing viral RNA synthesis and replication . This inhibition is crucial in controlling viral infections and reducing viral load in infected individuals.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: These compounds also target viral RdRp and have shown promising antiviral activity.
2-((1H-indol-3-yl)thio)-N-benzyl-acetamides: Similar in structure and function, these compounds have been optimized for enhanced inhibitory activity against SARS-CoV-2 RdRp.
Uniqueness
N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the biphenyl moiety and the thioether linkage, which contribute to its distinct binding affinity and inhibitory activity against viral enzymes. This uniqueness makes it a valuable candidate for further research and development in antiviral therapy.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)24-14-15-27-22-16-25-21-9-5-4-8-20(21)22/h1-13,16,25H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKPTWLUNGJXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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